5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Metal Complexes : A study by Jaber et al. (2021) focused on synthesizing a metal complex using a similar compound. They synthesized 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) complex, which exhibited antifungal and antibacterial activities.
Microwave-Mediated Synthesis : Dabholkar and Mishra (2006) reported the microwave-mediated synthesis of novel heterocycles containing thiazole and other moieties, starting from compounds like 2-bromo-5,5-dimethyl cyclohexane-1,3-dione. Their study highlights the versatility of these compounds in synthesizing various heterocycles (Dabholkar & Mishra, 2006).
Synthesis of Heterocycles with Dicoordinated Phosphorus : Bansal et al. (1992) investigated the synthesis of new heterocycles with dicoordinated phosphorus using 3-substituted 2-aminothiazolium bromides. This study provides insights into the potential of these compounds in developing phosphorus-containing heterocycles (Bansal et al., 1992).
Biological Activity Studies
Antimicrobial and Anti-Inflammatory Properties : A study by Rajanarendar et al. (2013) synthesized novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from related compounds. These showed significant antimicrobial, anti-inflammatory, and analgesic activities.
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of some new hybrid compounds derived from antipyrine, including N-Benzyl-N′-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, were investigated by Demirci (2016). These compounds, derived from similar structures, showed moderate antimicrobial activity.
Structural and Theoretical Studies
Crystal Structure Analysis : A study by Kravtsov et al. (2012) focused on the synthesis and crystal structures of derivatives of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. This research highlights the importance of structural analysis in understanding the properties of such compounds.
Alkylation Study : Esseffar et al. (2008) conducted a combined experimental and theoretical study on the alkylation of 3,5-dithioxo-[1,2,4]triazepines, providing insights into the reactivity of brominated compounds in different chemical environments (Esseffar et al., 2008).
Properties
IUPAC Name |
5-bromo-1,3-dimethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRJFAGBJEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210614 | |
Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-89-7 | |
Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53439-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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